molecular formula C17H22N4O B2599806 N-((1R,3s)-adamantan-1-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1448078-49-6

N-((1R,3s)-adamantan-1-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Cat. No. B2599806
CAS RN: 1448078-49-6
M. Wt: 298.39
InChI Key: DDRCMEMGWGSHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have shown therapeutic interest and some have already been approved for use as therapeutics . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines often involves the reaction of a preformed pyrimidine ring or a pyridine ring . For example, 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones can be obtained by the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine .


Molecular Structure Analysis

Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential .

Scientific Research Applications

Antimicrobial Activity

N-(Adamantan-1-yl) carboxylic acid amides, which are closely related to the compound , have been found to exhibit antimicrobial activity . They are used for the treatment and prophylactics of severe diseases such as influenza, herpes, pneumonia, etc .

Anticancer Activity

Pyrimidine derivatives, including the compound , have been developed drastically as potent anticancer agents . They have shown excellent anticancer activity against various cell lines and led to cell death by apoptosis as they inhibited the CDK enzyme .

Protein Kinase Inhibition

Pyrimidine and its fused derivatives have shown promising anticancer activity through the inhibition of protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Antitubercular Activity

Pyrimidine derivatives have been used in the development of antitubercular drugs . Pyrazinamide, an important first-line drug used in shortening TB therapy, is a pyrimidine derivative .

Antifungal Activity

In vitro studies have shown that pyrimidine derivatives have broad-spectrum antibacterial and antifungal activities . They have been effective against Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, Pseudomonas aeruginosa, and the yeast-like pathogenic fungus Candida albicans .

Analytical Identification

The compound N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, which is closely related to the compound , has been studied for its essential analytical features . This study aimed to make these features useful for the analytical identification of this compound .

properties

IUPAC Name

N-(1-adamantyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c22-16(21-8-14-7-18-10-19-15(14)9-21)20-17-4-11-1-12(5-17)3-13(2-11)6-17/h7,10-13H,1-6,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRCMEMGWGSHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N4CC5=CN=CN=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.